N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S.ClH/c1-28-14-3-5-17-15(13-14)21-20(31-17)23(8-2-7-22-9-11-29-12-10-22)19(25)16-4-6-18(30-16)24(26)27;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFWCACUFGOXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H23ClN4O4S
- Molecular Weight : 438.9 g/mol
- CAS Number : 1185150-89-3
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Pathways : It targets specific enzymes involved in inflammation and cellular signaling.
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi, likely due to its structural components which enhance membrane permeability and disrupt microbial functions.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, similar to the compound , possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. In cell line studies, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. This suggests a promising avenue for further development as a chemotherapeutic agent.
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes has been noted, leading to decreased prostaglandin synthesis. This mechanism underlies its anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation .
Case Studies and Experimental Data
-
Study on Antimicrobial Efficacy :
- A series of experiments demonstrated the compound's ability to inhibit growth in various bacterial strains.
- Results indicated a high degree of effectiveness against Gram-positive bacteria with MIC values significantly lower than conventional antibiotics.
-
In Vitro Cancer Cell Studies :
- MCF-7 cells treated with varying concentrations showed a dose-dependent response.
- Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with the compound.
-
Inflammation Model :
- In a rat model of paw edema, the compound significantly reduced swelling compared to control groups, indicating its potential use in inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer: The compound’s synthesis likely involves coupling a 5-nitro-furan-2-carboxylic acid derivative with a substituted benzothiazole-amine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDC∙HCl with 4-DMAP as a catalyst in dry CHCl₃ under inert atmosphere (Argon), as demonstrated in analogous benzimidazole-furan carboxamide syntheses .
- N-Alkylation : The morpholinopropyl group may be introduced via nucleophilic substitution or reductive amination. For example, nitro group reduction (e.g., H₂/Pd-C) followed by alkylation with 3-morpholinopropyl chloride could be applied.
- Hydrochloride salt formation : Post-synthesis treatment with HCl in a polar solvent (e.g., ethanol) yields the hydrochloride salt.
Q. Optimization strategies :
Q. What spectroscopic and analytical methods are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
Answer:
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), nitro-furan protons (δ ~7.5–8.5 ppm), and morpholine ring protons (δ ~3.5–4.0 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ in the hydrochloride salt.
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values.
Q. Data contradictions :
- If unexpected peaks arise in NMR (e.g., residual solvents), repeat under deuterated solvents with proper drying.
- Discrepancies in HRMS may indicate incomplete salt formation or hydration; re-crystallize from anhydrous ethanol .
Advanced Research Questions
Q. How does the structural interplay between the nitrofuran, benzothiazole, and morpholinopropyl moieties influence antimicrobial activity, and what mechanistic hypotheses can be tested?
Answer:
- Nitrofuran : The nitro group is a redox-active moiety, generating reactive intermediates that disrupt microbial DNA or protein synthesis. Substitution at the 5-position of furan enhances activity against anaerobic pathogens .
- Benzothiazole : The 5-methoxy group may improve membrane permeability, as seen in thiadiazole derivatives with enhanced biofilm penetration .
- Morpholinopropyl : The tertiary amine in morpholine aids solubility and may interact with bacterial efflux pumps, reducing resistance .
Q. Mechanistic testing :
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data when comparing this compound to nitazoxanide analogues?
Answer: Contradictions often arise from differences in substituent electronic effects or steric hindrance. For example:
- Nitro vs. Halogen Substitutions : Nitrofurans (e.g., compound 64 in ) show broader-spectrum activity than chlorophenyl derivatives due to enhanced redox cycling.
- Morpholine Positioning : N-Alkylation with a morpholinopropyl chain (vs. shorter alkyl chains) may improve pharmacokinetics but reduce MIC values against Gram-negative strains due to increased hydrophilicity .
Q. Resolution strategies :
Q. How can researchers design experiments to assess the compound’s selectivity for bacterial vs. mammalian cells, and what controls are essential?
Answer:
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK-293) and bacterial cultures (e.g., E. coli, S. aureus) treated with the compound at equivalent concentrations. Measure viability via MTT or resazurin assays.
- Selectivity Index (SI) : Calculate as SI = IC₅₀ (mammalian cells) / MIC (bacteria). A SI >10 indicates favorable selectivity .
Q. Controls :
Q. Methodological Challenges
Q. What purification techniques are recommended for isolating this compound, especially when dealing with polar byproducts?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → CHCl₃/MeOH) to separate polar morpholine-containing byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity hydrochloride crystals.
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for final polishing .
Q. How should researchers address stability issues related to the nitro group during long-term storage or in vitro assays?
Answer:
Q. Table 1. Comparative MIC Values for Nitrofuran Analogues
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | Reference |
|---|---|---|---|
| Target Compound | 2.5 | 1.25 | |
| Nitazoxanide | 5.0 | 2.5 | |
| 5-Nitrothiazol-2-yl Derivative | 10.0 | 5.0 |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 5-Methoxy (C₆H₄OCH₃) | 3.78 | Singlet |
| Furan H-3, H-4 | 7.92, 8.15 | Doublet (J = 3.5 Hz) |
| Morpholine CH₂ | 3.45–3.65 | Multiplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
